![molecular formula C6H15ClN2 B3418269 1,3-Dimethylpiperazine dihydrochloride CAS No. 1220040-19-6](/img/structure/B3418269.png)
1,3-Dimethylpiperazine dihydrochloride
Overview
Description
“1,3-Dimethylpiperazine dihydrochloride” is an organic compound with a molecular weight of 187.11 . It exists in two isomers: ®-1,3-Dimethylpiperazine dihydrochloride and (S)-1,3-Dimethylpiperazine dihydrochloride . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,3-Dimethylpiperazine dihydrochloride, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for ®-1,3-Dimethylpiperazine dihydrochloride is 1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
. For the (S)-isomer, the InChI code is 1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1
.
Physical And Chemical Properties Analysis
1,3-Dimethylpiperazine dihydrochloride is a solid substance . It has a molecular weight of 187.11 .
Scientific Research Applications
- 1,3-Dimethylpiperazine dihydrochloride has been studied for its potential as an anticancer agent. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. It may serve as a lead compound for developing novel chemotherapeutic drugs .
Anticancer Research
Mechanism of Action
Target of Action
1,3-Dimethylpiperazine dihydrochloride is a derivative of piperazine . Piperazine compounds are known to have anthelmintic action, primarily targeting parasites . They achieve this by paralyzing the parasites, which allows the host body to easily remove or expel the invading organism . Piperazine is also a GABA receptor agonist .
Mode of Action
It is known that piperazine compounds bind directly and selectively to muscle membrane gaba receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . The compound has high GI absorption and is a CYP3A4 inhibitor .
Result of Action
The primary result of the action of 1,3-Dimethylpiperazine dihydrochloride is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This results in the effective treatment of infections caused by roundworm and pinworm .
Action Environment
Safety and Hazards
The compound is classified as having acute toxicity when ingested, and it can cause serious eye damage. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection .
properties
IUPAC Name |
1,3-dimethylpiperazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWAVJWPWKDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695756 | |
Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperazine dihydrochloride | |
CAS RN |
1152110-26-3 | |
Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.